2,2,2-trifluoro-N-[4-[4-[(2,2,2-trifluoroacetyl)amino]phenoxy]phenyl]acetamide
Overview
Description
2,2,2-Trifluoro-N-[4-[4-[(2,2,2-trifluoroacetyl)amino]phenoxy]phenyl]acetamide is a fluorinated organic compound with the molecular formula C17H10F6N2O3. It is known for its unique chemical structure, which includes multiple trifluoromethyl groups, making it a valuable compound in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-N-[4-[4-[(2,2,2-trifluoroacetyl)amino]phenoxy]phenyl]acetamide typically involves the reaction of 4-aminophenol with 2,2,2-trifluoroacetyl chloride in the presence of a base such as pyridine. This reaction forms an intermediate, which is then reacted with 4-fluorobenzoyl chloride to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-N-[4-[4-[(2,2,2-trifluoroacetyl)amino]phenoxy]phenyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as halogens or nucleophiles in the presence of a catalyst.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis yields carboxylic acids and amines, while substitution reactions can introduce various functional groups .
Scientific Research Applications
2,2,2-Trifluoro-N-[4-[4-[(2,2,2-trifluoroacetyl)amino]phenoxy]phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its fluorinated structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-N-[4-[4-[(2,2,2-trifluoroacetyl)amino]phenoxy]phenyl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with various enzymes and proteins, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoro-N,N-dimethylacetamide: Another fluorinated acetamide with similar properties but different applications.
4-Chloro-2-(trifluoroacetyl)aniline: A related compound with a trifluoroacetyl group and a chloro substituent.
Uniqueness
2,2,2-Trifluoro-N-[4-[4-[(2,2,2-trifluoroacetyl)amino]phenoxy]phenyl]acetamide is unique due to its multiple trifluoromethyl groups, which impart distinct chemical and physical properties. These properties make it particularly valuable in applications requiring high stability and resistance to degradation .
Properties
IUPAC Name |
2,2,2-trifluoro-N-[4-[4-[(2,2,2-trifluoroacetyl)amino]phenoxy]phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F6N2O3/c17-15(18,19)13(25)23-9-1-5-11(6-2-9)27-12-7-3-10(4-8-12)24-14(26)16(20,21)22/h1-8H,(H,23,25)(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICELGZHOASOPJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(F)(F)F)OC2=CC=C(C=C2)NC(=O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F6N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20360057 | |
Record name | 2,2,2-trifluoro-N-[4-[4-[(2,2,2-trifluoroacetyl)amino]phenoxy]phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20360057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5252-79-9 | |
Record name | 2,2,2-trifluoro-N-[4-[4-[(2,2,2-trifluoroacetyl)amino]phenoxy]phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20360057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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